4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Description
This compound is a boronate-containing benzamide derivative with a fluorine substituent at position 4, a methyl group at position 2, and an N,N-dimethylamide group. The pinacol boronate ester at position 5 makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Its molecular formula is inferred as C₁₅H₂₀BFNO₃ (molecular weight ~307.15), based on structurally related compounds in the evidence .
Properties
IUPAC Name |
4-fluoro-N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-9-7-12(17)11(8-10(9)13(19)18-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEAOMXPONPHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a two-step substitution reactionThe reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the dioxaborolane moiety can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of fluorine-containing drugs that exhibit high biological activity and stability.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for certain enzymes and receptors, while the dioxaborolane moiety facilitates its participation in coupling reactions. These interactions can lead to the modulation of biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Reactivity in Cross-Coupling Reactions
The boronate ester position significantly impacts reactivity:
- Target Compound (Boronate at C5) : Enables coupling at the meta position relative to the fluorine and methyl groups. The fluorine’s electron-withdrawing effect activates the aryl ring for nucleophilic substitution or cross-coupling .
- 2,6-Difluoro-4-boronate-benzamide : Boronate at C4 allows para coupling, but steric hindrance from the difluoro substituents may reduce reaction efficiency.
Biological Activity
4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (CAS No. 1032759-30-0) is a complex organic compound with significant implications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a benzamide moiety substituted with fluorine and a dioxaborolane group. Research into its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.15 g/mol. The presence of both fluorine and boron in its structure enhances its reactivity and potential biological interactions.
Structural Features
- Benzamide Moiety : Provides a platform for biological activity.
- Fluoro Substitution : Enhances lipophilicity and may influence receptor binding.
- Dioxaborolane Group : Known for its role in various synthetic pathways and potential interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound often exhibit significant biological activities, particularly in the realm of kinase inhibition and anti-cancer properties.
The biological activity of this compound likely involves:
- Kinase Inhibition : Similar compounds have shown to inhibit various kinases by binding to their ATP-binding sites.
- Interaction with Receptors : The structural features may facilitate binding to specific receptors involved in signaling pathways critical for cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds in the same class as this compound. Here are key findings:
Notable Research Insights
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers. These compounds typically bind tightly to mutant forms of EGFR associated with resistance to standard therapies.
- Immune Modulation : Some derivatives have demonstrated the ability to modulate immune responses by targeting PD-1/PD-L1 interactions, which are pivotal in cancer immunotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
